1-(1,3,4-Thiadiazol-2-YL)piperazine
Overview
Description
1-(1,3,4-Thiadiazol-2-YL)piperazine is a compound that features a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This compound is known for its broad and potent activity, making it a pharmacologically significant scaffold .
Synthesis Analysis
The synthesis of 1-(1,3,4-Thiadiazol-2-YL)piperazine and its derivatives has been a subject of extensive research. For instance, a series of 1- [1,2,4-triazol-3-yl] and 1- [1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo [c]thiophen-4 (5H)ones were synthesized and tested for their antimicrobial activity .Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure exhibits a wide variety of biological activity .Chemical Reactions Analysis
The chemical reactions involving 1-(1,3,4-Thiadiazol-2-YL)piperazine are diverse. For instance, halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .Scientific Research Applications
Antibacterial Activity
This compound has been utilized in the synthesis of novel structures with potential antibacterial properties. Research indicates that derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains .
Antioxidant Properties
Studies have synthesized new classes of N-substituted-2-amino-1,3,4-thiadiazoles, which include the compound , demonstrating notable antioxidant activities .
Antitumor Evaluation
The compound has been evaluated for its cytotoxic effects on different cancer cell lines, including leukemia and cervical carcinoma cells, showing promising antitumor properties .
Chemical Synthesis
It serves as a precursor in chemical syntheses, contributing to the development of new pharmaceutical agents and research chemicals .
Antimicrobial Activity
Synthesis involving this compound has led to the creation of substances with antimicrobial activity, expanding its potential use in combating infections .
Synthesis of Derivatives
The compound is used as a starting material for synthesizing various derivatives with potential as antimicrobial agents, showcasing its versatility in drug development .
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(1,3,4-Thiadiazol-2-YL)piperazine is the bacterial enzyme enoyl acyl carrier protein reductase (ENR) . This enzyme plays a vital role in fatty acid biosynthesis and is conserved across many bacterial species .
Mode of Action
1-(1,3,4-Thiadiazol-2-YL)piperazine interacts with its target, ENR, by binding to the active site of the enzyme . The binding modes with the active site of ENR from E. coli showed very good scores, ranging from -6.1090 to -9.6184 kcal/mol . This interaction results in the inhibition of the enzyme, disrupting the fatty acid biosynthesis pathway in bacteria .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway, specifically the elongation cycle . ENR is utilized in the last step of this cycle, which involves the reduction of enoyl-acyl carrier proteins to the fully saturated acyl-acyl carrier protein species . By inhibiting ENR, 1-(1,3,4-Thiadiazol-2-YL)piperazine disrupts this process, leading to downstream effects on bacterial growth and survival .
Result of Action
The antimicrobial results indicated that the tested compounds showed significant antibacterial activity against gram-negative strains, especially E. coli, relative to gram-positive bacteria . This suggests that the molecular and cellular effects of the compound’s action result in effective antibacterial activity.
properties
IUPAC Name |
2-piperazin-1-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-9-8-5-11-6/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAQTZHPPPUQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603925 | |
Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,4-Thiadiazol-2-YL)piperazine | |
CAS RN |
72396-58-8 | |
Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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